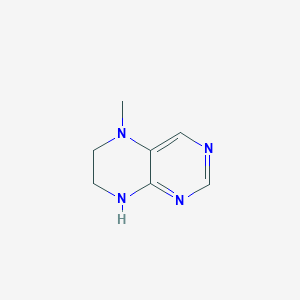

5-Methyl-5,6,7,8-tetrahydropteridine

Description

Structure

3D Structure

Properties

CAS No. |

316376-04-2 |

|---|---|

Molecular Formula |

C7H10N4 |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

5-methyl-7,8-dihydro-6H-pteridine |

InChI |

InChI=1S/C7H10N4/c1-11-3-2-9-7-6(11)4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,9,10) |

InChI Key |

UAKWCGJJYFAPSS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNC2=NC=NC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 5,6,7,8 Tetrahydropteridine

Chemical Synthesis Approaches to 5-Methyl-5,6,7,8-tetrahydropteridine

Chemical strategies for the synthesis of this compound involve the construction of the pteridine (B1203161) ring system followed by or concurrent with reduction and methylation steps. These methods allow for controlled introduction of the desired functionalities.

Direct Reduction and Hydrogenation Techniques

The most direct chemical route to this compound involves the reduction of a suitable pteridine precursor. Catalytic hydrogenation is a widely employed and effective method for this transformation. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivity.

Commonly used catalysts for the hydrogenation of pteridine ring systems include platinum and palladium catalysts. brynmawr.edu For instance, catalytic hydrogenation over platinum in trifluoroacetic acid (TFA) has been successfully used to synthesize tetrahydrobiopterin (B1682763) analogues. nih.gov Similarly, palladium on carbon (Pd/C) is another effective catalyst for this type of reduction. brynmawr.edu The reduction of a pterin (B48896) to its corresponding 5,6,7,8-tetrahydropterin can be achieved using H2 gas in an acidic solution, such as aqueous or methanolic solutions with a pH of less than 1, in the presence of a palladium catalyst on carbon. brynmawr.edu

The general scheme for this reduction can be represented as follows:

Starting Material: A pteridine derivative (e.g., 5-methylpterin or a related precursor).

Reducing Agent: Hydrogen gas (H₂).

Catalyst: Platinum (Pt) or Palladium on Carbon (Pd/C).

Solvent: Acidic medium (e.g., trifluoroacetic acid, dilute HCl).

Product: 5,6,7,8-tetrahydropteridine (B83983) derivative.

It is important to note that tetrahydropterins are generally unstable in air and are prone to oxidation to a dihydro state. brynmawr.edu Therefore, the reaction and subsequent handling of the product must be carried out under an inert atmosphere.

| Catalyst | Substrate | Solvent | Conditions | Product | Reference |

| Platinum (Pt) | Pyrazine (B50134) ortho amino nitriles (precursor to pteridine) | Trifluoroacetic Acid (TFA) | Catalytic Hydrogenation | Tetrahydrobiopterin analogues | nih.gov |

| Palladium on Carbon (Pd/C) | Pterins | Acidic solution (pH < 1), aqueous or methanolic | H₂ gas | Tetrahydropterins | brynmawr.edu |

Multi-Step Synthesis from Pyrimidine (B1678525) Precursors

A versatile approach to constructing the pteridine core involves a multi-step synthesis commencing from pyrimidine derivatives. A common strategy is the condensation of a 4,5-diaminopyrimidine (B145471) with an α-dicarbonyl compound.

The Gabriel-Isay condensation is a classic and regioselective method for pterin synthesis. brynmawr.edu This reaction involves the condensation of a 4,5-diaminopyrimidine with a suitable α,β-dicarbonyl compound. The regioselectivity of this reaction makes it a highly versatile tool for the synthesis of various pterins. brynmawr.edu To synthesize a precursor for this compound, a 4,5-diaminopyrimidine can be reacted with an appropriate three-carbon α-dicarbonyl compound. Subsequent reduction of the formed pteridine ring would yield the desired tetrahydropteridine.

A plausible synthetic sequence is as follows:

Synthesis of a 4,5-diaminopyrimidine: This can be achieved through various established methods in heterocyclic chemistry.

Condensation: Reaction of the 4,5-diaminopyrimidine with a suitable α-keto aldehyde or a related three-carbon synthon to form the pyrazine ring of the pteridine system.

Reduction: The resulting pteridine is then reduced to the 5,6,7,8-tetrahydro level using methods described in section 2.1.1.

N-5 Methylation: Introduction of the methyl group at the N-5 position can be achieved as a final step, as detailed in the following section.

Selective Alkylation Strategies at the N-5 Position

The introduction of a methyl group at the N-5 position of the tetrahydropteridine ring requires a selective alkylation strategy. A highly effective method for this is catalytic reductive methylation.

This technique has been successfully employed in the synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. scispace.comresearchgate.net The process involves the reaction of the parent tetrahydropteridine with formaldehyde (B43269) in the presence of a platinum catalyst and hydrogen gas. scispace.comresearchgate.net The reaction proceeds via the formation of an intermediate iminium ion at the N-5 position, which is then immediately reduced by the catalytic hydrogenation system.

The key parameters for this selective N-5 methylation are:

Methylating Agent: Formaldehyde.

Reducing System: H₂ gas and a catalyst.

Catalyst: Platinum(IV) oxide (PtO₂) is a documented catalyst for this transformation. scispace.comresearchgate.net

This method is advantageous as it allows for the selective methylation of the N-5 position under reductive conditions, which are also suitable for the stability of the tetrahydropteridine ring. scispace.comresearchgate.net

| Reaction | Substrate | Reagents | Catalyst | Product | Reference |

| Catalytic Reductive Methylation | 6β-5,6,7,8-tetrahydro-L-biopterin·2 HCl | Formaldehyde, H₂ | PtO₂ | 6β-N(5)-methyl-5,6,7,8-tetrahydro-L-biopterin·2 HCl | scispace.comresearchgate.net |

Stereochemical Control in Tetrahydropteridine Synthesis

The reduction of the pyrazine ring in a pteridine to form a 5,6,7,8-tetrahydropteridine can introduce stereocenters at positions C6 and C7, depending on the substitution pattern. The stereochemical outcome of the hydrogenation is influenced by the substituents on the pteridine ring and the reaction conditions.

For instance, the catalytic reduction of 6,7-dimethylpterin is stereospecific and yields only the cis-5,6,7,8-tetrahydro-derivative. researchgate.net In contrast, the reduction of 6,7-dimethylpterin with sodium in ethanol (B145695) results in a 1:1 mixture of the cis- and trans-6,7-dimethyl-5,6,7,8-tetrahydropterin. researchgate.net The catalytic addition of hydrogen to 7-deuterio-6-trideuteriomethylpterin gives a nearly equimolar mixture of the cis and trans products. researchgate.net

These findings indicate that the nature of the substituents at C6 and C7 plays a significant role in directing the stereochemical course of the reduction. For the synthesis of unsubstituted or 5-methyl substituted 5,6,7,8-tetrahydropteridine, if a chiral center is introduced at C6 via a substituent, the stereoselectivity of the reduction would need to be carefully controlled, potentially through the use of chiral catalysts or auxiliaries, though specific methods for this compound are not extensively documented.

| Substrate | Reduction Method | Product(s) | Stereochemistry | Reference |

| 6,7-dimethylpterin | Catalytic Hydrogenation | cis-6,7-dimethyl-5,6,7,8-tetrahydropterin | Stereospecific (cis) | researchgate.net |

| 6,7-dimethylpterin | Sodium in ethanol | cis- and trans-6,7-dimethyl-5,6,7,8-tetrahydropterin | 1:1 mixture | researchgate.net |

| 7-deuterio-6-trideuteriomethylpterin | Catalytic Hydrogenation | cis- and trans-7-deuterio-6-trideuteriomethyl-5,6,7,8-tetrahydropterin | 0.8:1 mixture | researchgate.net |

Chemoenzymatic and Biosynthetic Route Engineering

The natural biosynthesis of tetrahydropteridines, particularly tetrahydrobiopterin (BH4), provides a blueprint for potential chemoenzymatic and biosynthetic engineering approaches to produce this compound.

Enzymatic Pathways in Pteridine and Tetrahydropteridine Formation

In biological systems, tetrahydropterins are synthesized from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic reactions. The de novo pathway for the biosynthesis of tetrahydrobiopterin (BH4) is well-characterized and involves three key enzymes.

The established de novo biosynthetic pathway for tetrahydrobiopterin is as follows:

GTP cyclohydrolase I (GTPCH): This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.

6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.

Sepiapterin reductase (SR): This enzyme catalyzes the final two-step reduction of 6-pyruvoyltetrahydropterin to form tetrahydrobiopterin.

While this pathway leads to the more complex tetrahydrobiopterin, the enzymatic machinery, in principle, could be engineered or adapted for the synthesis of simpler tetrahydropteridine scaffolds. For example, by providing alternative substrates to the later enzymes in the pathway or by modifying the substrate specificity of the enzymes, it might be possible to produce different tetrahydropteridine derivatives. However, specific engineered pathways for the direct biosynthesis of this compound are not currently established.

Metabolic Engineering for Optimized Production in Research Models

The biosynthesis of this compound in research models such as Escherichia coli or Saccharomyces cerevisiae is not a naturally occurring process. However, principles of metabolic engineering can be applied to develop microbial cell factories for its production. The strategy would involve a two-pronged approach: enhancing the production of the precursor molecule, 5,6,7,8-tetrahydropteridine, and introducing a specific enzymatic activity for its N-5 methylation.

The biosynthesis of the pteridine core originates from guanosine triphosphate (GTP). A key rate-limiting step in this pathway is catalyzed by the enzyme GTP cyclohydrolase I. Overexpression of the gene encoding this enzyme has been shown to significantly increase the intracellular pool of pteridine precursors. Therefore, a foundational step in engineering a production strain would be the stable, high-level expression of a feedback-resistant variant of GTP cyclohydrolase I.

The second and more challenging aspect is the introduction of a regioselective N-5 methyltransferase. While no native enzyme is known to specifically methylate the N-5 position of 5,6,7,8-tetrahydropteridine, the field of enzyme engineering offers promising avenues. Recent studies have demonstrated the successful engineering of methyltransferases to act on novel heterocyclic substrates with high regioselectivity. nih.govnih.gov This could be achieved through directed evolution or rational design of an existing methyltransferase with a promiscuous active site. The engineered enzyme would utilize a common methyl donor, such as S-adenosylmethionine (SAM), which is readily available in the cellular environment.

The engineered metabolic pathway would therefore consist of the following key elements:

Upregulation of the Pteridine Biosynthesis Pathway: This would be achieved by overexpressing key enzymes, particularly a feedback-insensitive GTP cyclohydrolase I, to increase the flux towards 5,6,7,8-tetrahydropteridine.

Introduction of a Novel N-5 Methyltransferase Activity: A heterologous or engineered methyltransferase gene would be introduced to catalyze the final methylation step. The expression of this gene would need to be optimized to ensure efficient conversion of the precursor.

Optimization of Host Metabolism: Further modifications to the host's central metabolism may be necessary to ensure an adequate supply of GTP and SAM.

The following table outlines the key genetic modifications and their expected outcomes in a research model for the production of this compound:

Genetic Engineering Strategy for this compound Production

| Genetic Modification | Target Enzyme/Pathway | Expected Outcome |

|---|---|---|

| Overexpression of feedback-resistant folE gene | GTP cyclohydrolase I | Increased intracellular concentration of pteridine precursors |

| Introduction of an engineered methyltransferase gene | Novel Pteridine N-5 Methyltransferase | Conversion of 5,6,7,8-tetrahydropteridine to this compound |

| Upregulation of genes involved in SAM synthesis (e.g., metK) | S-adenosylmethionine Synthetase | Increased availability of the methyl donor for the methylation reaction |

Detailed research findings would be required to identify or engineer a suitable methyltransferase and to fine-tune the expression levels of the pathway genes for optimal production of this compound.

Biochemical Functions and Enzymatic Interactions of 5 Methyl 5,6,7,8 Tetrahydropteridine

Role as an Enzymatic Cofactor and Substrate

The function of 5-Methyl-5,6,7,8-tetrahydropteridine in biological systems is primarily defined by its interactions with various enzymes, where it may act as a cofactor or be processed as a substrate. Its activity is highly dependent on the specific structural requirements of the enzyme's active site, particularly in comparison to the natural pterin (B48896) cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

The aromatic amino acid hydroxylase (AAAH) family of enzymes, which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are critically dependent on the cofactor BH4 for their catalytic activity. nih.gov These enzymes play rate-limiting roles in vital metabolic pathways. uib.no

Research into the structural requirements of the pterin cofactor binding site on these enzymes has revealed that substitutions at specific positions on the pteridine (B1203161) ring can dramatically alter or eliminate cofactor activity. Kinetic and conformational studies on tyrosine hydroxylase have shown that substitutions at the N5 position of the tetrahydropterin (B86495) ring abolish the compound's ability to act as a cofactor. researchgate.net Given the highly conserved nature of the pterin binding site among the AAAH enzymes, it is understood that this compound, which carries a methyl group at the N5 position, is not an active cofactor for phenylalanine hydroxylase, tyrosine hydroxylase, or tryptophan hydroxylase.

In contrast to its inactivity with aromatic amino acid hydroxylases, this compound has been demonstrated to be a functionally active cofactor for neuronal nitric oxide synthase (nNOS). researchgate.net Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. Like the AAAH enzymes, NOS requires BH4 for its activity.

Studies with H4biopterin-free neuronal NOS have shown that the 5-methyl analog can substitute for the natural cofactor and activate the enzyme. However, the affinity of 5-methyl-H4biopterin for nNOS is significantly lower than that of H4biopterin. The activation of nNOS by the 5-methyl analog occurs in a biphasic manner, suggesting anticooperativity between the two pterin binding sites of the dimeric NOS enzyme. researchgate.net

Table 1: Comparison of Cofactor Activity for Neuronal Nitric Oxide Synthase (nNOS)

| Cofactor | Half-Maximally Effective Concentration (EC50) | Relative Affinity | Reference |

|---|---|---|---|

| (6R)-5,6,7,8-Tetrahydrobiopterin (H4biopterin) | ~0.2 µM | High | researchgate.net |

| This compound | ~10 mM (for second phase) | Low (approx. 3 orders of magnitude lower than H4biopterin) | researchgate.net |

Beyond the well-known aromatic amino acid hydroxylases and nitric oxide synthases, other enzymes also rely on a tetrahydropterin cofactor. One such enzyme is alkylglycerol monooxygenase (AGMO), which plays a crucial role in the metabolism of ether lipids by catalyzing the cleavage of the ether bond in alkylglycerols. nih.govwikipedia.org The catalytic activity of AGMO is absolutely dependent on the presence of a tetrahydropterin cofactor and iron. nih.govwikipedia.org

While the requirement for a tetrahydropterin is established, the specificity of AGMO with respect to substitutions on the pterin ring, such as N5-methylation, has not been extensively detailed. The stringent structural requirements observed for other pterin-dependent enzymes, like the aromatic amino acid hydroxylases, suggest that cofactor activity could be highly specific. researchgate.net

During the catalytic cycle of enzymes like the aromatic amino acid hydroxylases, the tetrahydrobiopterin (B1682763) cofactor is oxidized to a quinonoid dihydrobiopterin intermediate. This oxidized form must be recycled back to its tetrahydro state to participate in subsequent catalytic rounds. This regeneration is accomplished by the enzyme dihydropteridine reductase (DHPR), which utilizes NADH or NADPH as a reductant. nih.govebi.ac.uk

A key mechanistic feature of this compound is its chemical stability in the presence of molecular oxygen. Unlike the natural cofactor BH4, the 5-methyl analog does not readily react with O2. researchgate.net This resistance to auto-oxidation is a significant distinction. In biological systems, the oxidation of the methyl group itself could be a potential metabolic pathway. Studies on other 5-methylated biological molecules have shown that oxidation can be initiated by hydroxyl radicals, which abstract a hydrogen atom from the methyl group, leading to the formation of various oxidized products. nih.gov This suggests a potential, albeit distinct, oxidative fate for this compound compared to the ring oxidation seen with BH4 during enzymatic catalysis.

Metabolic Pathways and Biological Transformations of this compound

The metabolic fate of this compound is linked to the broader pathways of folate and pterin metabolism. Its structure, being closely related to 5-methyltetrahydrofolate (5-MTHF), suggests potential integration into these networks, either through direct enzymatic conversion or degradation.

Studies using radiolabelled 5-methyltetrahydropteroylglutamate (a folate derivative structurally similar to this compound) have provided insights into the potential metabolic pathways. Research in rats has shown that the methyl group of this compound can be incorporated into non-folate molecules, such as methionine and creatine, which is a key function of the one-carbon metabolism pathway linked to folates. nih.gov The same research indicated no evidence for the oxidation of the N5-methyl group to generate other forms of folate, suggesting the methyl group is either transferred or the molecule is catabolized. nih.gov

The tetrahydrofolate moiety of 5-methyltetrahydropteroylglutamate is metabolized in a manner similar to folic acid, which includes the formation of tissue polyglutamates and eventual catabolism through scission of the molecule. nih.gov Furthermore, specific enzymes capable of acting on 5-methylated tetrahydropterins have been identified. In plants, an enzyme has been discovered that catalyzes the conversion of 5-methyl-tetrahydrofolate to a pyrazino-s-triazine derivative, representing a specific metabolic transformation pathway. researchgate.net This indicates that dedicated enzymatic systems exist in nature for the processing and potential degradation of N5-methylated pteridine compounds. The enzyme dihydropteridine reductase (DHPR) is known to have a role in folate metabolism, further linking the recycling of pterins with the broader folate pathways. nih.govresearchgate.net

Participation in One-Carbon Transfer Reactions

The primary role of the this compound moiety, as part of 5-MTHF, is to serve as a donor of a one-carbon methyl group. This function is a critical nexus between the folate and methionine cycles, two pathways central to cellular function. oup.com

The most prominent one-carbon transfer reaction involving 5-MTHF is the remethylation of homocysteine to form methionine, a reaction catalyzed by the vitamin B12-dependent enzyme methionine synthase. kegg.jpwikipedia.org In this reaction, the methyl group attached to the N5 position of the tetrahydropteridine ring is transferred to a cob(I)alamin cofactor on the enzyme, forming methylcobalamin. wikipedia.org The methyl group is subsequently transferred to homocysteine, yielding methionine and regenerating the tetrahydrofolate (THF) cofactor. wikipedia.org

This single reaction is vital for several reasons:

It regenerates the essential amino acid methionine.

Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. wikipedia.org

It prevents the accumulation of homocysteine, elevated levels of which are associated with various pathological conditions.

It regenerates THF, which can then be polyglutamated and re-enter the folate cycle to accept other one-carbon units (e.g., from serine) to form derivatives like 5,10-methylenetetrahydrofolate, which is required for nucleotide synthesis. kegg.jpnih.gov

The enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR) is responsible for the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, thus committing the one-carbon unit to the methionine cycle. kegg.jp This makes 5-MTHF the terminal product in the folate pathway, with its sole metabolic fate in most cells being the donation of its methyl group to homocysteine. kegg.jp

Redox Cycling and Stability Profiles in Physiological Mimicry

The 5,6,7,8-tetrahydropteridine (B83983) ring system is a reduced pterin, making it susceptible to oxidation. The stability of 5-MTHF is a significant factor in its biological activity and is heavily influenced by its redox environment. Under physiological conditions, it is highly unstable and prone to oxidative degradation, with oxygen being the primary factor. nih.gov Light and temperature also contribute to its degradation. nih.gov

The oxidation of tetrahydropterins generally proceeds via a stepwise mechanism. Electrochemical studies have shown that tetrahydropterins undergo a reversible two-electron oxidation to form a quinonoid dihydropteridine intermediate. kegg.jp This unstable quinonoid species can then undergo a non-enzymatic rearrangement to a more stable 7,8-dihydropteridine (B8742004) form. kegg.jpnih.gov

In the specific case of 5-MTHF, the initial oxidation product is 5-methyldihydrofolate. oup.comnih.gov This oxidation represents a loss of its cofactor activity, as the reduced pteridine ring is essential for its function. The susceptibility of 5-MTHF to oxidation highlights the importance of cellular antioxidant systems. Antioxidants such as ascorbic acid (Vitamin C) and vitamin E have been shown to protect 5-MTHF from oxidative degradation in various model systems. nih.govoup.com This protective effect is crucial for maintaining the bioavailability of this essential cofactor.

The potential for redox cycling is inherent in the pterin structure. The oxidized dihydro- and quinonoid forms can be reduced back to the active tetrahydro- form by cellular reductases, such as dihydropteridine reductase, which utilizes NADH. This enzymatic regeneration is critical for maintaining the pool of active tetrahydropterin cofactors. nih.gov

Catabolic Pathways and Degradation Products in Biological Systems

The catabolism of folates, including 5-MTHF, is generally understood to proceed via oxidative cleavage of the C9-N10 bond, which connects the pteridine ring to the p-aminobenzoylglutamate (PABA-Glu) tail. nih.gov This cleavage results in the formation of a pterin fragment and PABA-Glu. oup.comnih.gov

The primary degradation products identified in various studies are:

p-Aminobenzoyl-L-glutamate (PABA-Glu): This compound is a consistent product of both thermal and photodegradation of 5-MTHF. oup.comnih.gov

A Pterin Moiety: Following cleavage, the 5-methyl-tetrahydropteridine portion is released. The exact structure of the final pterin degradation product can vary. Studies on the degradation of the related compound tetrahydrobiopterin suggest it can ultimately rearrange to form 7,8-dihydroxanthopterin. nih.gov

Biological systems, particularly bacteria, have evolved salvage pathways to utilize these breakdown products. In Escherichia coli, a specific genetic locus, abg (for a minob enzoyl-g lutamate utilization), encodes proteins for the transport and hydrolysis of PABA-Glu. kegg.jpmdpi.com The AbgT protein functions as a transporter for PABA-Glu, while the AbgA and AbgB proteins form a p-aminobenzoyl-glutamate hydrolase enzyme that cleaves PABA-Glu into p-aminobenzoate (PABA) and glutamate. nih.goviu.edu These components can then be re-utilized by the cell for de novo folate synthesis or other metabolic processes. kegg.jp This salvage mechanism demonstrates a metabolic strategy to recycle the components of degraded folate cofactors.

Occurrence and Functional Diversity in Model Organisms

Research in Prokaryotic Systems (e.g., Escherichia coli)

Escherichia coli is a key model organism for studying folate metabolism as it can synthesize folates de novo. nih.govnih.gov The one-carbon metabolic network in E. coli is well-characterized. The enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR), encoded by the metF gene, is crucial for the synthesis of 5-MTHF. kegg.jp This NADH-dependent flavoprotein catalyzes the reduction of 5,10-methylenetetrahydrofolate, providing the 5-methyltetrahydrofolate required for methionine synthase to convert homocysteine to methionine. kegg.jpmdpi.com

Due to its well-understood genetics, E. coli has been a target for metabolic engineering to enhance the production of L-5-MTHF for use as a nutraceutical. nih.govnih.gov Strategies have included overexpressing key enzymes in the pathway and disrupting competing pathways to increase the flux towards 5-MTHF. nih.govnih.gov

In addition to its biosynthetic capabilities, E. coli possesses a folate catabolite salvage pathway. The abg operon enables the uptake and cleavage of p-aminobenzoyl-glutamate, a breakdown product of oxidized folates. oup.com This allows the bacterium to recycle components of the folate molecule.

Interestingly, research has also shown that the major unconjugated pterin in E. coli is (6R)-5,6,7,8-tetrahydro-L-monapterin, indicating that in addition to the well-known folate-dependent pathways, bacteria utilize a diverse array of pteridine compounds. ebi.ac.uk

Investigations in Eukaryotic Microorganisms (e.g., Dictyostelium discoideum, Euglena gracilis)

Dictyostelium discoideum : In the social amoeba D. discoideum, folates and other pteridines serve a distinct functional role as primary chemoattractants during the vegetative stage. researchgate.netnih.gov The amoebae use folate gradients to locate their bacterial food source. The organism possesses multiple classes of specific cell-surface receptors that bind folate, triggering downstream signaling pathways that lead to chemotaxis. kegg.jpnih.gov While D. discoideum relies on external sources for folate, it also synthesizes other tetrahydropteridines, such as L-erythro-tetrahydrobiopterin and D-threo-tetrahydrobiopterin. nih.gov Research on mutants deficient in tetrahydropteridine synthesis revealed impaired mitochondrial function and increased susceptibility to oxidative stress, suggesting a key antioxidant role for these compounds in protecting mitochondria. nih.govasm.org

Euglena gracilis : This photosynthetic flagellate has a complex metabolism with distinct compartmentalization. Studies have indicated that folate coenzymes involved in one-carbon transfers are primarily located in the cytosol. wikipedia.org Pterins, along with flavins, have been identified in the flagella of Euglena, where they are believed to be part of the photosensory transduction chain, mediating the organism's response to light. researchgate.net Furthermore, pteridine compounds have been shown to act as stimulating factors in the biosynthesis of porphyrinogens, precursors to vital molecules like chlorophyll (B73375) and heme. mdpi.com While the complete profile of folate derivatives in Euglena is not fully detailed, the presence of these core pathways and specialized pterin functions highlights their importance in this organism.

Comparative Biochemistry Across Diverse Biological Domains (e.g., Methanogenic Bacteria, Cyanobacteria)

Methanogenic Bacteria (Archaea) : Methanogens represent a domain of life with a unique variation on one-carbon metabolism. Instead of tetrahydrofolate (H4F), they utilize a structurally and functionally distinct pterin derivative called tetrahydromethanopterin (H4MPT) as their primary C1 carrier. wikipedia.orgnih.gov While H4MPT contains a 5,6,7,8-tetrahydropteridine core, it differs significantly from H4F, notably lacking the p-aminobenzoyl group and its associated carbonyl, which alters the redox chemistry of the C1 unit. wikipedia.orgnih.gov

In the pathway of methanogenesis from CO2, a one-carbon unit is passed along the H4MPT scaffold through a series of reductions, forming intermediates such as 5,10-methenyl-H4MPT, 5,10-methylene-H4MPT, and finally 5-methyl-5,6,7,8-tetrahydromethanopterin (CH3-H4MPT) . wikipedia.orgebi.ac.uk The methyl group from CH3-H4MPT is then transferred to coenzyme M, the penultimate step before its reduction to methane. wikipedia.org This demonstrates a fascinating example of convergent evolution, where a different pterin cofactor was adapted to perform analogous C1-carrying functions under the strictly anaerobic conditions required by methanogens.

Cyanobacteria : As photosynthetic prokaryotes, cyanobacteria possess complete folate biosynthesis pathways. kegg.jp They also have folate transport systems capable of importing folate monoglutamates. nih.gov While this implies the presence and use of 5-MTHF for canonical metabolic roles like methionine synthesis, cyanobacteria are particularly characterized by their production of a diverse array of other pteridine compounds, often in high abundance. nih.gov

A prominent example is cyanopterin , a pterin glycoside found in concentrations comparable to chlorophyll. Its in vivo state is primarily the fully reduced 5,6,7,8-tetrahydrocyanopterin. Other pteridine glycosides, such as those derived from biopterin, are also ubiquitous in cyanobacteria, though their precise functions remain largely unknown. mdpi.com This diversity suggests that in cyanobacteria, the tetrahydropteridine scaffold has been adapted for a wide range of biological roles beyond the classic C1-transfer functions seen with folate.

Advanced Analytical Techniques for Characterization and Quantification of 5 Methyl 5,6,7,8 Tetrahydropteridine

Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and conformation of 5-Methyl-5,6,7,8-tetrahydropteridine. These methods provide detailed insights into its atomic arrangement and behavior in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. ¹H-NMR spectra provide information on the chemical environment of protons within the molecule. For the related compound 6β-N(5)-methyl-5,6,7,8-tetrahydro-L-biopterin, specific proton signals have been assigned. scispace.com For instance, the methyl group at the N(5) position gives a characteristic singlet peak. scispace.com Double resonance experiments can be employed to confirm the assignment of specific proton signals. scispace.com The coupling patterns and chemical shifts of the protons on the tetrahydropyrazine (B3061110) ring are particularly informative for determining its conformation.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-6 | 3.5 - 3.7 | Multiplet |

| H-7 | 1.8 - 2.0 | Multiplet |

| H-8 | 3.2 - 3.4 | Multiplet |

| N5-CH₃ | 2.9 - 3.1 | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Redox State Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in monitoring the redox state of this compound. The absorption spectrum of tetrahydropteridines is highly dependent on their oxidation state. The fully reduced form, 5,6,7,8-tetrahydropteridine (B83983), typically exhibits a maximum absorption (λmax) in the range of 280-300 nm. scispace.com Oxidation to the dihydro or fully oxidized pterin (B48896) form results in significant changes in the UV-Vis spectrum, allowing for the monitoring of redox reactions. The UV spectrum of a related compound, 6β-N(5)methyl-5,6,7,8-tetrahydro-L-biopterin, shows a pH-dependent bathochromic shift. scispace.com

Table 2: Typical UV-Vis Absorption Maxima for Pteridine (B1203161) Derivatives in Different Redox States

| Redox State | Typical λmax (nm) |

|---|---|

| Tetrahydro | 280 - 300 |

| Dihydro | 320 - 340 |

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique for the identification and quantification of this compound and its metabolites. Electron ionization (EI) mass spectra of pteridine derivatives can be complex, often showing weak molecular ion signals. scispace.com However, the fragmentation patterns provide valuable structural information. For instance, the mass spectrum of a silylated derivative of a related tetrahydropterin (B86495) showed a base peak formed by the loss of the side chain at C-6. scispace.com The identification of metabolites is based on the accurate mass measurement of the parent ion and its fragments. researchgate.netmendeley.com

Chromatographic Separations in Biochemical Research

Chromatographic techniques are essential for the separation of this compound from complex biological mixtures prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pteridines. Reversed-phase HPLC, often with ion-pairing reagents, is commonly used to separate the different redox forms of pteridines. The choice of the stationary phase and mobile phase composition is critical for achieving optimal separation. HPLC methods can be coupled with various detectors, including UV-Vis, fluorescence, and electrochemical detectors, to enhance selectivity and sensitivity. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful and highly specific method for the quantification of this compound in complex biological matrices such as serum and cerebrospinal fluid. researchgate.netnih.govresearchgate.net This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The use of stable isotope-labeled internal standards is crucial for accurate quantification. researchgate.netnih.gov LC-MS/MS methods have been developed for the analysis of various pterin metabolites and can achieve detection limits in the nanomolar range. researchgate.netnih.govresearchgate.net

Table 3: Example LC-MS/MS Parameters for Pterin Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI) - Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Theoretical and Computational Investigations of 5 Methyl 5,6,7,8 Tetrahydropteridine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties of 5-Methyl-5,6,7,8-tetrahydropteridine, which in turn govern its reactivity. Ab initio quantum chemical computations, such as the Hartree-Fock method with basis sets like 3-21G* for geometry optimization and 6-31G** for electronic structure calculations, have been employed to study tetrahydropteridine derivatives. researchgate.net

Studies on the model compound N5-methyl-tetrahydropterin have revealed that the distribution of electronic charge and other molecular properties derived from it show negligible differences when compared to the unsubstituted tetrahydropterin (B86495). researchgate.net This suggests that the N5-methylation has a minimal impact on the fundamental electronic makeup of the tetrahydropteridine ring system. researchgate.net However, dramatic differences in electronic charge distribution are observed when comparing the pterin (B48896) system to a lumazine (B192210) system or a 4-amino analogue, highlighting the significant influence of substitutions at other positions of the pteridine (B1203161) ring. researchgate.net These computational findings are crucial for understanding the interactions of tetrahydropteridine derivatives with their biological targets, such as enzymes, where electronic interactions can play a significant role. researchgate.net

Table 1: Quantum Chemical Calculation Parameters for Tetrahydropteridine Derivatives

| Parameter | Method/Basis Set | Application |

| Geometry Optimization | Hartree-Fock / 3-21G* | Determination of the lowest energy conformation. |

| Electronic Structure | Hartree-Fock / 6-31G** | Calculation of electronic charge distribution. |

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules over time, providing detailed insights into their conformational flexibility and interactions with proteins. nih.govresearchgate.net For tetrahydropteridine derivatives, understanding their conformational landscape is essential as it can influence their binding to and activity as cofactors for various enzymes. nih.gov

MD simulations of related compounds like 5,6,7,8-tetrahydrobiopterin have demonstrated that these molecules possess significant conformational flexibility at physiological temperatures. nih.gov This flexibility suggests that the specific conformation required for biological activity may be adopted upon binding to the enzyme, rather than being a rigid, pre-existing state. nih.gov The application of MD simulations to this compound can elucidate how the N5-methyl group influences the puckering of the tetrahydropyrazine (B3061110) ring and the orientation of substituents, which are critical for its role in enzymatic reactions.

Furthermore, MD simulations can be employed to study the stability of the ligand-protein complex, revealing key interactions and conformational changes that occur upon binding. researchgate.netresearchgate.net By analyzing the trajectory of the simulation, one can identify stable hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity and specificity of this compound for its target enzymes. researchgate.net

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational changes. researchgate.net |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule or complex over time. ssrn.com |

| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds between the ligand and protein. jbiochemtech.com |

| Torsional Angles | Describes the rotation around specific bonds, revealing conformational preferences. researchgate.net |

In Silico Docking and Binding Affinity Predictions for Enzymatic Systems

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. jbiochemtech.com This method is instrumental in understanding the binding mode of this compound within the active site of its target enzymes. Docking algorithms explore various possible conformations of the ligand within the binding pocket and use a scoring function to estimate the binding affinity. nih.govnih.gov

The process typically involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking software then generates a series of possible binding poses and ranks them based on their predicted binding energy. jbiochemtech.com This information can reveal key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. researchgate.net

For this compound, docking studies can provide hypotheses about its orientation in the active site of enzymes like nitric oxide synthase, where it may act as a stimulant. researchgate.net The predicted binding affinities can be used to compare its interaction with that of other tetrahydropteridine derivatives and to guide the design of novel inhibitors or activators. nih.govnih.gov

Table 3: Typical Output of a Molecular Docking Study

| Parameter | Description |

| Docking Score / Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the protein. jbiochemtech.com |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. |

| Key Interacting Residues | Amino acids in the protein that form significant interactions with the ligand. jbiochemtech.com |

| Types of Interactions | Details of the non-covalent bonds, such as hydrogen bonds and hydrophobic interactions. researchgate.net |

Structure-Activity Relationship (SAR) Modeling for Tetrahydropteridine Derivatives

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. drugdesign.orgnih.gov For tetrahydropteridine derivatives, SAR studies are crucial for understanding how modifications to the pteridine core, such as the introduction of a methyl group at the N5 position, affect their function.

SAR analyses can be performed using a variety of methods, which can be broadly categorized into statistical/data mining approaches and physical approaches. nih.gov Statistical methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use molecular descriptors to develop mathematical equations that relate structural features to biological activity. nih.gov These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). nih.gov

Physical approaches, such as pharmacophore modeling, identify the essential 3D arrangement of functional groups required for biological activity. nih.gov By analyzing a set of active tetrahydropteridine derivatives, a pharmacophore model can be developed that highlights the key features necessary for binding to a specific enzyme. This model can then be used to virtually screen for new compounds with potentially improved activity.

For this compound, SAR studies can help to rationalize its observed biological effects in comparison to other derivatives and guide the synthesis of new analogs with tailored properties. drugdesign.org

Table 4: Common Molecular Descriptors Used in SAR/QSAR Modeling

| Descriptor Type | Examples |

| 1D-Descriptors | Molecular Weight, Atom Count nih.gov |

| 2D-Descriptors | Molecular Connectivity Indices, Structural Fragments nih.gov |

| 3D-Descriptors | Molecular Shape, Volume, Surface Area |

| Physicochemical | Hydrophobicity (logP), Electronic Parameters (Hammett constants), Molar Refractivity (MR) nih.gov |

Research Applications and Derivative Development of 5 Methyl 5,6,7,8 Tetrahydropteridine

Design and Synthesis of Chemically Modified Analogues

The core structure of 5-Methyl-5,6,7,8-tetrahydropteridine offers a versatile scaffold for the design and synthesis of a wide array of chemically modified analogues. The primary goals of these modifications are to enhance affinity for target enzymes, modulate redox properties, and introduce reporter groups for analytical purposes. Synthetic strategies often focus on substitutions at the N5, C6, and C7 positions of the tetrahydropteridine ring.

A key synthetic route for introducing a methyl group at the N5 position is through catalytic reductive methylation. This method has been successfully employed in the synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin from its N5-unsubstituted precursor. The process involves the use of a catalyst such as platinum oxide (PtO2) in the presence of formaldehyde (B43269), which allows for the selective methylation of the N5 position. This particular modification has been explored for its potential to alter the compound's ability to cross the blood-brain barrier.

Another approach to creating diverse analogues involves modifications at the C6 position. For instance, 6,6-dimethyl-5,6,7,8-tetrahydropterin has been synthesized as a potential substrate for the phenylalanine hydroxylating system. The synthesis of this compound can be achieved by trimethylsilylating 6-methyl-7,8-dihydropterin, followed by a reaction with methyllithium (B1224462) and subsequent removal of the trimethylsilyl (B98337) groups. researchgate.net Furthermore, the synthesis of 6-aminomethyl-5,6,7,8-tetrahydropterin has been accomplished through the reduction of 2-acetamido-6-cyanopteridin-4(3H)-one, followed by acid hydrolysis. researchgate.net

The development of novel anti-inflammatory agents has also spurred the synthesis of new 5,6,7,8-tetrahydropteridine (B83983) derivatives. nih.gov These efforts highlight the broad therapeutic potential of this chemical scaffold and the ongoing interest in creating new analogues with tailored biological activities.

Exploration of Derivatives as Biochemical Probes for Enzyme Activity

Derivatives of this compound serve as invaluable biochemical probes for investigating the activity of various enzymes, most notably pterin-dependent aromatic amino acid hydroxylases like tyrosine hydroxylase. By systematically altering the structure of the tetrahydropteridine cofactor, researchers can gain insights into the enzyme's active site architecture and catalytic mechanism.

A series of synthetic analogues of the natural cofactor, 6(R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), with modifications at various positions on the pteridine (B1203161) ring, have been used to probe the active site of human tyrosine hydroxylase. researchgate.net These studies have revealed that the enzyme can tolerate bulky substituents at the C6 position, while substitutions at the C2, C4, N5, and N8 positions tend to abolish cofactor activity. researchgate.net This information is critical for understanding the specific interactions between the cofactor and the enzyme that are essential for catalysis.

The use of these analogues allows for the detailed characterization of enzyme kinetics. For example, the kinetic parameters of dihydropteridine reductase have been determined using different pterin (B48896) substrates, providing insights into the enzyme's substrate specificity. researchgate.net Such studies are fundamental to understanding how these enzymes function and how their activity is regulated.

Investigating the Influence of Substituent Effects on Biochemical Function

The biochemical function of this compound analogues is profoundly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial for deciphering how these modifications impact interactions with target enzymes and, consequently, their biological activity.

In the context of tyrosine hydroxylase, the placement of substituents on the tetrahydropteridine ring has been shown to have a dramatic effect on both the catalytic efficiency (Vmax/Km) and the coupling efficiency of the cofactor. researchgate.net The coupling efficiency refers to the ratio of L-DOPA produced to the amount of tetrahydropteridine cofactor oxidized.

| Cofactor | Vmax (nmol/min/mg) | Km (µM) | Vmax/Km | Coupling (%) |

|---|---|---|---|---|

| 6-Methyl-5,6,7,8-tetrahydropterin | 145 ± 5 | 102 ± 8 | 1.4 | 98 |

| 6,7-Dimethyl-5,6,7,8-tetrahydropterin | 160 ± 6 | 85 ± 7 | 1.9 | 97 |

| (6R)-L-erythro-5,6,7,8-Tetrahydrobiopterin (BH4) | 200 ± 10 | 32 ± 3 | 6.3 | 99 |

| 7-Methyl-5,6,7,8-tetrahydrobiopterin | - | - | - | <10 |

As the data indicates, substitutions at the C6 position are generally well-tolerated by tyrosine hydroxylase. However, the presence of a methyl group at the C7 position in 7-methyl-5,6,7,8-tetrahydrobiopterin leads to a high degree of uncoupling, suggesting that this modification disrupts the proper positioning of the cofactor in the active site for efficient catalysis. researchgate.net Molecular docking studies have suggested that while the pterin ring of 7-substituted analogues can still stack with key amino acid residues, the distance to the active site iron is increased, which may account for the observed uncoupling. researchgate.net

Utility in Enzyme Mechanism Elucidation and Pathway Mapping

The strategic use of this compound analogues has proven to be a powerful approach for elucidating enzyme mechanisms and mapping biochemical pathways. By observing how structurally distinct analogues behave as cofactors or inhibitors, researchers can infer critical details about the catalytic process.

For instance, the study of various tetrahydropteridine derivatives with tyrosine hydroxylase has provided a clearer picture of the enzyme's active site. Molecular modeling, guided by the kinetic data from these analogues, has helped to identify key amino acid residues involved in cofactor binding. researchgate.net It is understood that the pteridine ring of the cofactor engages in π-stacking interactions with a phenylalanine residue (Phe300) in the active site, while hydrogen bonds are formed with other residues like glutamic acid (Glu332). researchgate.net

Furthermore, these compounds can be used to probe the role of specific enzymes in broader metabolic pathways. For example, by using an analogue that is a poor substrate for one enzyme but a good substrate for another, it is possible to dissect the contributions of individual enzymes in a complex series of reactions. This approach is invaluable for understanding the flow of metabolites through pathways and identifying potential points of regulation. The ability to synthesize a diverse range of these pteridine derivatives is therefore essential for the continued exploration of these fundamental biological processes.

Emerging Research Directions for 5 Methyl 5,6,7,8 Tetrahydropteridine

Novel Synthetic Approaches for Analogues with Tunable Biochemical Properties

Recent research has underscored the vast potential of the 5,6,7,8-tetrahydropteridine (B83983) scaffold in medicinal chemistry. nih.gov The development of novel synthetic strategies is paramount for creating analogues of 5-Methyl-5,6,7,8-tetrahydropteridine with precisely tuned biochemical properties. The goal is to modify the core structure to enhance target specificity, improve metabolic stability, or introduce new functionalities.

Key synthetic strategies being explored include:

Scaffold Hopping and Derivatization: Inspired by the pursuit of novel anti-inflammatory compounds, researchers are using scaffold-hopping approaches to identify and synthesize new 5,6,7,8-tetrahydropteridines. nih.gov This involves replacing a known active core with the tetrahydropteridine ring and then creating a library of derivatives to probe structure-activity relationships.

Catalytic Reductive Alkylation: The selective introduction of substituents on the pteridine (B1203161) ring is crucial for tuning activity. Catalytic reductive methylation, for instance, has been successfully used to selectively methylate the N(5) position of tetrahydro-L-biopterin using formaldehyde (B43269) in the presence of a PtO₂/H₂ catalyst. scispace.com This method offers a precise way to generate N-substituted analogues.

Multi-step Synthesis from Precursors: Complex analogues can be constructed through multi-step reaction sequences starting from simpler pyrimidine (B1678525) or pteridine precursors. For example, 6-aminomethyl-5,6,7,8-tetrahydropterin has been prepared by the reduction of a cyanopteridine intermediate, which was itself synthesized from a formylpteridine derivative. researchgate.net Such multi-step pathways allow for the introduction of diverse functional groups at various positions on the pteridine core. nih.govmdpi.com

Cyclization Reactions: The construction of the core ring system itself is an area of innovation. Methods like the Staudinger-aza-Wittig reaction are being examined for the synthesis of related fused heterocyclic systems, offering potential routes to novel tetrahydropteridine backbones. researchgate.net

These advanced synthetic methods enable the systematic modification of the this compound structure. By altering substituents on the pyrazine (B50134) ring or the pterin (B48896) core, chemists can fine-tune properties such as enzyme binding affinity, cofactor activity, and cell permeability, thereby creating a new generation of molecular probes and therapeutic candidates.

| Synthetic Strategy | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Catalytic Reductive Alkylation | Selective addition of an alkyl group (e.g., methyl) to a nitrogen atom on the ring using a catalyst, hydrogen, and an aldehyde/ketone. | High selectivity for specific positions (e.g., N(5)); relatively mild conditions. | Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin using PtO₂/H₂ and formaldehyde. scispace.com |

| Multi-step Synthesis from Precursors | Building the final molecule through a sequence of reactions starting with a simpler, related chemical structure. | Allows for the introduction of diverse and complex functional groups at specific sites. | Preparation of 6-Aminomethyl-5,6,7,8-tetrahydropterin from a cyanopteridine intermediate. researchgate.net |

| Scaffold Hopping | Replacing the core structure of a known active molecule with the tetrahydropteridine scaffold to discover new biological activities. | Potential to identify novel therapeutic applications and intellectual property. | Identifying 5,6,7,8-tetrahydropteridines as potential anti-inflammatory compounds. nih.gov |

Elucidating Uncharacterized Enzymatic Partners and Metabolic Roles

While this compound is known as a synthetic cofactor for enzymes like tyrosine hydroxylase, its full spectrum of biological interactions remains largely unexplored. scbt.com A significant emerging research direction is the identification of novel enzymatic partners and the elucidation of its broader metabolic roles. Tetrahydropteridines, such as tetrahydrobiopterin (B1682763) (BH4), are essential cofactors for aromatic amino acid monooxygenases, which are critical for neurotransmitter biosynthesis. scispace.com It is plausible that this compound or its metabolites could interact with other, currently uncharacterized, enzymes within these or related pathways.

Future research will likely focus on:

Affinity-Based Proteomics: Using chemically modified versions of this compound as "bait" to capture and identify binding proteins from cell or tissue lysates.

Metabolomic Profiling: Comparing the metabolic profiles of cells or organisms in the presence and absence of the compound to identify metabolic pathways that are significantly altered.

Enzyme Library Screening: Systematically screening large panels of purified enzymes for their ability to bind to or be modulated by this compound.

Discovering new enzymatic partners would open up new avenues of research into the compound's mechanism of action and could reveal previously unknown regulatory roles in cellular metabolism.

Development of Advanced Analytical Platforms for Real-Time Monitoring

Understanding the pharmacokinetics and pharmacodynamics of this compound requires the ability to monitor its concentration and the appearance of its metabolites in real-time within complex biological systems. Current analytical methods often rely on endpoint measurements, but the development of advanced platforms for continuous monitoring is a key research frontier.

Innovations in this area include:

Integrated Process Analytical Technology (PAT): The integration of multiple analytical tools, such as NMR, UV/vis, IR, and UHPLC, into a single, automated platform allows for the real-time quantification of products, intermediates, and impurities during chemical synthesis or in bioreactors. chemrxiv.org This data-rich approach can be adapted to monitor the metabolic fate of this compound in cell culture systems.

Enzyme-Based Biosensors: The development of miniaturized biosensors capable of detecting specific molecules with high sensitivity and selectivity is a promising area. unifr.ch A biosensor tailored for this compound could be created by immobilizing a specific binding enzyme on an electrode surface, allowing for continuous amperometric or potentiometric measurement of its concentration in biological fluids. unifr.ch

These technologies would enable researchers to observe metabolic dynamics with unprecedented temporal resolution, providing critical insights into how the compound is absorbed, distributed, metabolized, and excreted.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound, it is essential to move beyond single-target interactions and adopt a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to the compound. nih.govnih.gov

This integrative approach can:

Identify Off-Target Effects: By observing global changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify unintended molecular interactions.

Map Pathway Perturbations: Correlating changes in protein levels with changes in metabolite concentrations (metabolomics) can reveal how this compound perturbs specific metabolic and signaling pathways. researchgate.net

Various computational strategies, categorized as early, middle, or late integration, can be used to combine these diverse datasets and extract meaningful biological insights. youtube.com This systems-level understanding is crucial for predicting the compound's efficacy and potential side effects.

Computational Design of Next-Generation Tetrahydropteridine-Based Research Tools

Computer-Aided Drug Design (CADD) is revolutionizing the way molecular probes and therapeutic agents are developed. nih.gov These computational methods are being increasingly applied to the tetrahydropteridine scaffold to design next-generation research tools with high precision.

Key computational approaches include:

Structure-Based Design: Using the 3D crystal structure of a target enzyme, researchers can computationally "dock" virtual libraries of tetrahydropteridine analogues into the active site to predict binding affinity and orientation. researchgate.net This allows for the rational design of potent and selective inhibitors or modulators.

Ligand-Based Design: When a target structure is unavailable, models can be built based on the chemical features of known active molecules. This information is used to screen databases for new compounds with similar properties. nih.gov

De Novo Design and AI: Advanced algorithms, including artificial intelligence and machine learning, can design entirely new molecules optimized for specific properties. pitt.edubiorxiv.org These methods can generate novel tetrahydropteridine derivatives with enhanced stability, desired binding kinetics, or specific inhibitory profiles, creating highly tailored research tools to probe biological systems. nih.gov

These in silico methods accelerate the design-make-test-analyze cycle, reducing the time and cost associated with developing novel chemical probes based on the this compound framework.

| Research Area | Technology/Approach | Application to this compound |

|---|---|---|

| Analytical Chemistry | Integrated Process Analytical Technology (PAT) | Real-time monitoring of the synthesis and metabolism of the compound and its analogues. chemrxiv.org |

| Systems Biology | Multi-Omics Data Integration | Gaining a holistic understanding of the compound's effect on cellular networks, including off-target effects. nih.govnih.gov |

| Molecular Design | Computer-Aided Drug Design (CADD) | Rational design of novel analogues with specific properties to act as research tools or therapeutic leads. nih.govresearchgate.net |

| Biochemistry | Affinity-Based Proteomics | Identification of previously unknown protein binding partners and enzymatic targets. |

Q & A

Q. What are the established methods for synthesizing 5-methyl-5,6,7,8-tetrahydropteridine, and how is its stability ensured during synthesis?

The synthesis involves quaternization of 7,8-dihydropterins with methyl p-toluenesulfonate or methyl iodide, followed by reduction to yield the target compound. Stability is achieved by avoiding autoxidation through controlled reaction conditions (e.g., inert atmosphere) and characterization via pK values and UV absorption spectra to confirm structural integrity .

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

Q. What is the biological role of this compound in enzymatic systems?

It serves as a cofactor for oxidoreductases such as phenylalanine 4-monooxygenase (EC 1.14.16.1) and tyrosine 3-monooxygenase (EC 1.14.16.2), facilitating hydroxylation reactions by donating electrons during oxygen activation. Its reduced state (tetrahydropteridine) is regenerated via NAD(P)H-dependent reductases .

Advanced Questions

Q. How can researchers design experiments to study the redox cycling of this compound in enzymatic reactions?

- Kinetic assays : Monitor cofactor oxidation/reduction states using spectrophotometry (e.g., NAD(P)H absorbance at 340 nm).

- Stopped-flow techniques : Capture transient intermediates in hydroxylation reactions.

- Isotopic labeling : Use O to trace oxygen incorporation into products. Contradictions in redox efficiency can arise from solvent polarity or enzyme isoform differences, requiring validation via mass spectrometry .

Q. What experimental challenges arise when using this compound in enzyme activity assays, and how are they mitigated?

- Instability : Autoxidation in aerobic conditions is minimized by adding antioxidants (e.g., dithiothreitol) or working under anaerobic environments.

- Interference : UV-active metabolites may overlap with cofactor spectra; HPLC or fluorescence detection resolves this.

- Cofactor regeneration : Couple assays with dihydropteridine reductase (EC 1.5.1.34) to maintain steady-state concentrations .

Q. How does the electronic structure of this compound influence its function in hydroxylation reactions?

Ab initio quantum chemical studies reveal that methylation at N-5 alters charge distribution, enhancing electron donation to oxygenases. Comparative studies with unmethylated analogs show reduced catalytic efficiency, highlighting the importance of steric and electronic effects. Computational modeling (e.g., DFT) guides the design of derivatives with improved cofactor activity .

Q. What methodologies are used to investigate the metabolic implications of this compound deficiency?

- Enzyme activity profiling : Measure phenylalanine hydroxylase activity in cell lysates using HPLC to quantify tyrosine and 5-HTP.

- Genetic screening : Identify mutations in dihydropteridine reductase (EC 1.5.1.34) linked to hyperphenylalaninemia.

- Animal models : Knockout mice with impaired tetrahydropteridine recycling exhibit biogenic amine deficiencies, analyzed via microdialysis .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound. How can researchers reconcile these discrepancies?

Stability varies with substituents and environmental conditions:

- Methylation at N-5 : Enhances resistance to autoxidation compared to unmethylated analogs.

- pH dependence : Degradation accelerates in acidic or alkaline conditions; buffered solutions (pH 6–8) are optimal.

- Validation : Compare stability across studies using identical spectroscopic and chromatographic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.